molecular formula C11H12ClNO3 B13499988 3-[(3-Chlorophenyl)formamido]butanoic acid

3-[(3-Chlorophenyl)formamido]butanoic acid

Cat. No.: B13499988
M. Wt: 241.67 g/mol
InChI Key: MHMYHDVLUOJIHO-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)formamido]butanoic acid is an organic compound with the molecular formula C11H12ClNO3 It is characterized by the presence of a chlorophenyl group, a formamido group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)formamido]butanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with butanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst: Triethylamine or another suitable base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)formamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-[(3-Chlorophenyl)formamido]butanoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Bromophenyl)formamido]butanoic acid
  • 3-[(3-Fluorophenyl)formamido]butanoic acid
  • 3-[(3-Methylphenyl)formamido]butanoic acid

Uniqueness

3-[(3-Chlorophenyl)formamido]butanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

3-[(3-chlorobenzoyl)amino]butanoic acid

InChI

InChI=1S/C11H12ClNO3/c1-7(5-10(14)15)13-11(16)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,13,16)(H,14,15)

InChI Key

MHMYHDVLUOJIHO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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